molecular formula C16H14FNO7 B12336033 Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate CAS No. 866082-30-6

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate

Cat. No.: B12336033
CAS No.: 866082-30-6
M. Wt: 351.28 g/mol
InChI Key: LAPSDXIBDXYIKE-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoate ester group, two methoxy groups, a fluoro-substituted nitrophenoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Esterification: Formation of the ester bond between the carboxylic acid and methanol.

    Methoxylation: Introduction of methoxy groups into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as amino or hydroxyl groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the fluorine atom.

    Hydrolysis: Breakdown of the ester bond to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the ester bond produces the corresponding carboxylic acid and methanol.

Scientific Research Applications

Chemistry

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The nitro group may undergo bioreduction, leading to reactive intermediates that can modulate inflammatory pathways.

Medicine

The compound is investigated for its potential use in drug development:

  • Targeted Drug Design : Its structure allows for modifications that can enhance affinity towards specific biological targets, making it useful in the design of therapeutic agents.
  • Pharmacological Studies : Experimental studies have explored its efficacy in treating diseases linked to inflammation and infection.

Material Science

In industrial applications, this compound is utilized in the development of materials with specific properties:

  • Polymers and Coatings : The compound's chemical properties make it suitable for incorporation into polymer matrices and coatings that require enhanced durability or specific functional characteristics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents examined the effectiveness of this compound against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Development

In a research article focusing on anti-inflammatory drugs, this compound was modified to enhance its selectivity for cyclooxygenase enzymes. The modified compounds showed improved efficacy in reducing inflammation in animal models .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryPrecursor for complex organic moleculesUseful for synthesizing derivatives with varied functionalities
BiologyAntimicrobial and anti-inflammatory propertiesSignificant activity against bacterial strains
MedicineDrug design and pharmacological studiesPotential for targeted therapies
Material ScienceDevelopment of specialized polymers and coatingsEnhances material properties

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in certain chemical and biological applications.

Biological Activity

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate, with the CAS number 866082-30-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16_{16}H14_{14}FNO7_7
  • Molar Mass : 351.28 g/mol
  • Density : 1.340 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 456.9 ± 38.0 °C (predicted)

These properties suggest that the compound is a stable organic molecule suitable for various biological assays.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoates have shown effectiveness against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The structural characteristics of this compound may influence its interaction with biological targets within microbial cells.

Cytotoxicity Studies

Cytotoxicity assays are essential in evaluating the safety and efficacy of new compounds. Research has demonstrated that related compounds can exhibit varying degrees of cytotoxicity against cancer cell lines. For example, thiosemicarbazone derivatives have shown potent antiproliferative activity against human cancer cell lines (IC₅₀ values ranging from 2.64 to 3.64 μM) while maintaining low toxicity towards normal cells . This suggests that this compound may also possess selective cytotoxic properties worthy of further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of fluorine and nitro groups in this compound may enhance its interaction with specific biological targets compared to other benzoate derivatives. Studies on similar compounds have shown that modifications in functional groups can significantly alter their potency and selectivity .

Case Studies and Research Findings

  • Antimalarial Activity : A study on novel compound classes against P. falciparum highlighted the importance of targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), which is involved in the MEP pathway crucial for parasite survival. Compounds with similar structures to this compound could potentially inhibit this enzyme .
  • Cytotoxicity Assessment : Research has shown that derivatives can exhibit IC₅₀ values indicating their cytotoxic effects on liver cells (Hep G2). For instance, some indole derivatives demonstrated significant activity with IC₅₀ values as low as 0.79 μM against these cells . Such findings suggest a need for further exploration into the cytotoxic profile of this compound.

Summary Table of Biological Activities

Activity Type Compound IC₅₀ Value Target Organism
AntimalarialVarious benzoate derivativesVariesPlasmodium falciparum
CytotoxicityThiosemicarbazone derivatives2.64 - 3.64 μMHuman cancer cell lines
Enzyme InhibitionCompounds targeting DXPSNot specifiedP. falciparum

Properties

CAS No.

866082-30-6

Molecular Formula

C16H14FNO7

Molecular Weight

351.28 g/mol

IUPAC Name

methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate

InChI

InChI=1S/C16H14FNO7/c1-22-12-7-9(16(19)24-3)8-13(23-2)15(12)25-11-6-4-5-10(17)14(11)18(20)21/h4-8H,1-3H3

InChI Key

LAPSDXIBDXYIKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

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